molecular formula C16H10N2O3S2 B12849452 4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12849452
M. Wt: 342.4 g/mol
InChI Key: JKKCRRFBFGBHPL-JYRVWZFOSA-N
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Description

Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinones have been pivotal in medicinal chemistry since their first synthesis in the early 20th century. The foundational work by Kallenberg in 1923 established methods for synthesizing 2,4-thiazolidinediones (TZDs) through reactions involving carbonyl sulfide and α-halogenated carboxylic acids. These heterocyclic compounds gained prominence in the 1970s with the discovery of ciglitazone , the first TZD with antihyperglycemic activity, which laid the groundwork for subsequent antidiabetic agents like rosiglitazone and pioglitazone .

The pharmacological versatility of thiazolidinones extends beyond diabetes. Structural modifications, such as the introduction of a thioxo group at position 2 or arylidene substitutions at position 5, have yielded derivatives with antimicrobial, anticancer, and anti-inflammatory properties. For example, 5-arylidene-thiazolidinones exhibit enhanced activity against Gram-negative bacteria due to improved membrane permeability. The evolution of these compounds reflects a sustained focus on optimizing their heterocyclic core for target specificity and metabolic stability.

Structural Classification Within the Rhodanine Family

Rhodanines, a subclass of thiazolidinones, are defined by a 4-oxo-2-thioxo-1,3-thiazolidine core. The compound 4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid belongs to this family, distinguished by three critical structural features:

  • Rhodanine backbone : The scaffold consists of a five-membered ring with sulfur at position 1, nitrogen at position 3, and carbonyl/thione groups at positions 4 and 2, respectively.
  • 5-Benzylidene substitution : A pyridin-3-ylmethylidene group at position 5 introduces π-conjugation and planar rigidity, influencing electronic distribution and binding interactions.
  • Benzoic acid substituent : The 3-position is functionalized with a benzoic acid group, enhancing solubility and enabling hydrogen bonding with biological targets.

Table 1: Structural Comparison of Rhodanine Derivatives

Position Substituent Role in Bioactivity
2 Thione (C=S) Enhances metal chelation capacity
3 Benzoic acid Improves solubility and binding
5 (Z)-Pyridin-3-ylmethylidene Dictates stereoselective activity

This structural framework aligns with rhodanine derivatives known to modulate peroxisome proliferator-activated receptor gamma (PPARγ) and protein tyrosine phosphatase 1B (PTP1B), targets implicated in diabetes and cancer.

Significance of Z-Configuration in 5-Benzylidene Substitution

The Z-configuration of the 5-benzylidene group is critical for the compound’s bioactivity. Stereochemistry at this position determines the spatial orientation of the pyridinyl moiety relative to the thiazolidinone core, influencing interactions with hydrophobic pockets in enzymatic active sites. For instance, Z-isomers of 5-arylidene-rhodanines exhibit superior inhibitory activity against aldose reductase (ALR2), a key enzyme in diabetic complications, compared to their E-isomers .

The Z-configuration stabilizes a planar conformation, facilitating π-π stacking with aromatic residues in target proteins. This geometric preference has been validated in crystallographic studies of rhodanine-protein complexes, where the Z-isomer’s pyridinyl group aligns parallel to conserved phenylalanine or tyrosine residues. Additionally, the pyridin-3-yl substituent introduces a hydrogen-bond acceptor site, further enhancing target engagement.

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C16H10N2O3S2/c19-14-13(8-10-2-1-7-17-9-10)23-16(22)18(14)12-5-3-11(4-6-12)15(20)21/h1-9H,(H,20,21)/b13-8-

InChI Key

JKKCRRFBFGBHPL-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Step 1: Formation of the thiazolidinone ring
    This is achieved by condensation of thiourea or a thiourea derivative with an α-halo acid or α-halo ketone precursor, often starting from 4-aminobenzoic acid or its derivatives. The sulfur and nitrogen atoms in thiourea facilitate the cyclization to form the thiazolidin-4-one core with a thioxo group at position 2.

  • Step 2: Knoevenagel condensation
    The thiazolidinone intermediate is then subjected to a Knoevenagel condensation with pyridine-3-carboxaldehyde (3-pyridinecarboxaldehyde) to introduce the (5Z)-5-(pyridin-3-ylmethylidene) substituent at position 5 of the ring. This step involves the reaction of the active methylene group at position 5 of the thiazolidinone with the aldehyde under basic or acidic catalysis, typically in refluxing solvents.

Detailed Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Notes
1 4-Aminobenzoic acid, thiourea, sodium hydroxide, water Cyclization to form thiazolidinone ring Reaction at 20 °C for 16 h, followed by reflux for 16 h to complete ring closure
2 Pyridine-3-carboxaldehyde, acetic acid, ammonium acetate Knoevenagel condensation Reflux at 120 °C for 4 h to form the (5Z)-methylidene derivative

This two-step process is supported by analogous syntheses of related thiazolidinone derivatives, where the initial ring formation is base-catalyzed and the condensation step is acid-catalyzed to favor the Z-isomer configuration.

Alternative Synthetic Routes

  • Some protocols use direct condensation of thiourea with α-bromo- or α-chloro-substituted benzoic acid derivatives to form the thiazolidinone ring in one pot, followed by aldehyde condensation.
  • Variations in solvent systems (ethanol, acetic acid) and catalysts (ammonium acetate, sodium acetate) have been reported to optimize yields and purity.

Research Findings on Preparation

  • The yield of the thiazolidinone ring formation step is typically high (>70%) under controlled temperature and pH conditions.
  • The Knoevenagel condensation step is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions or isomerization.
  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate, yielding a product with high purity suitable for biological testing.
  • Spectroscopic characterization (NMR, IR, MS) confirms the formation of the thiazolidinone ring and the presence of the pyridinylmethylidene substituent.

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Starting materials 4-Aminobenzoic acid, thiourea, pyridine-3-carboxaldehyde Commercially available
Base catalyst Sodium hydroxide (NaOH) Facilitates ring closure
Acid catalyst Acetic acid, ammonium acetate Promotes Knoevenagel condensation
Temperature 20 °C (ring formation), 120 °C (condensation) Controlled to avoid decomposition
Reaction time 16 h (ring formation), 4 h (condensation) Optimized for yield
Solvent Water (ring formation), acetic acid or ethanol (condensation) Solubility and reaction medium
Purification Recrystallization High purity product

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes such as kinases and proteases, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Substituent Variations on the Methylidene Group

The methylidene substituent at the 5-position of the thiazolidinone ring significantly impacts biological activity.

Compound Substituent Key Activity/Application Reference
Target compound Pyridin-3-ylmethylidene Under investigation
{(5Z)-4-Oxo-5-(pyridin-2-ylmethylidene)... Pyridin-2-ylmethylidene Metabolic bone disease treatment
4-[(5Z)-5-(Indol-3-ylmethylene)... Indol-3-ylmethylene Antibacterial/antifungal
{(5Z)-4-Oxo-5-(furylmethylene)... 5-(4-Bromophenyl)-2-furyl ASK1 inhibitor
3-[(5Z)-5-Benzylidene... Benzylidene Structural analog
  • Pyridine positional isomers : The pyridin-2-ylmethylidene analog (patented for metabolic bone diseases) highlights the importance of nitrogen positioning in target binding .
  • Indole vs. pyridine : Indol-3-ylmethylene derivatives exhibit broad-spectrum antimicrobial activity, suggesting heterocycle choice modulates target specificity .
  • Furyl substituents : Apoptosis signal-regulating kinase 1 (ASK1) inhibition by furyl-containing compounds underscores the role of electron-rich aromatic systems in kinase targeting .

Modifications to the Acidic Moiety

Replacing the benzoic acid group alters solubility and pharmacokinetics:

  • Rhodanine-3-acetamide derivatives : The 4-hydroxy-3-methoxybenzylidene analog with an acetamide linker (e.g., compound 3d) acts as an aldose reductase inhibitor, critical for diabetic complications .
  • Butanoic acid analogs: Elongated chains (e.g., 4-[(5Z)-5-...butanoic acid) may enhance membrane permeability but reduce target specificity .

Computational and Structural Studies

  • Molecular dynamics (MD) simulations : Antibacterial compound 2 (with a bromoindolylidene substituent) showed stable binding to Mycobacterium tuberculosis shikimic acid kinase via MD simulations, suggesting similar methods could predict the target compound’s efficacy .
  • Docking studies : Rhodanine-thiophene analogs (e.g., {(5Z)-4-Oxo-5-[(5-phenyl-2-thienyl)methylene]...}) demonstrated high affinity for lethal factor proteins, emphasizing the role of sulfur atoms in binding .

Key Research Findings

  • Antimicrobial activity : Benzoic acid derivatives with indole or furan substituents (e.g., compounds 5b, 5h) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Enzyme inhibition : The pyridin-2-ylmethylidene analog exhibited IC₅₀ = 0.8 µM against aldose reductase, outperforming the pyridin-3-ylmethylidene variant (IC₅₀ = 1.5 µM) .
  • Structural insights : X-ray crystallography (using SHELX ) confirmed the (5Z)-configuration’s stability, critical for maintaining bioactivity .

Biological Activity

4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound notable for its unique structural features that contribute to its potential biological activities. This compound belongs to the class of thiazolidinones and benzoic acids, which are known for their diverse pharmacological properties. The compound’s structure includes a thiazolidinone ring, a pyridine moiety, and a benzoic acid functional group, making it a candidate for various therapeutic applications.

  • Molecular Formula : C17H13N3O2S2
  • Molecular Weight : 355.4 g/mol
  • IUPAC Name : 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Biological Activity Overview

The biological activity of 4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections summarize key findings from research studies.

Antimicrobial Activity

Research indicates that compounds similar to 4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibit significant antimicrobial properties. The thiazolidinone structure is particularly effective against Gram-positive bacteria and fungi.

CompoundActivityReference
Thiazolidinone DerivativesAntimicrobial against Staphylococcus aureus
Pyridine Substituted CompoundsEffective against Candida albicans

Anticancer Activity

The compound has shown promising anticancer activity in vitro. Studies have reported IC50 values indicating its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 Value (µM)Reference
MCF-721.3 ± 4.1
A54928.3 ± 5.1

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine release and cell migration. It has been found to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

The biological activity of 4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can inhibit enzyme activity or modulate receptor pathways involved in disease processes.

Case Studies

Several case studies have highlighted the therapeutic applications of compounds related to this structure:

  • Anticancer Efficacy : A study demonstrated that derivatives of thiazolidinones showed higher efficacy than standard chemotherapy agents like doxorubicin, indicating a potential for developing new cancer therapies.
  • Infection Control : Clinical trials involving pyridine derivatives have shown reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation. A common approach involves refluxing a mixture of 3-formylbenzoic acid derivatives, 2-thioxothiazolidin-4-one, and sodium acetate in acetic acid for 2.5–3 hours . Alternative methods use DMF/acetic acid mixtures with sodium acetate as a catalyst, yielding Z-configuration products due to steric and electronic effects . Optimization of molar ratios (e.g., 1:1 for aldehyde and thiazolidinone) and solvent polarity (acetic acid vs. DMF-ethanol mixtures) can improve yields to >70% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the Z-configuration methylidene proton (δ ~7.8 ppm, coupling constant J=1012J = 10–12 Hz) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration) and crystal packing interactions, as demonstrated for analogous thiazolidinones .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers evaluate the antimicrobial activity of this compound?

  • Methodology : Use standardized assays like:

  • Agar Diffusion : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC Determination : Broth microdilution (concentration range: 1–256 µg/mL) with resazurin as a viability indicator .
  • Synergy Studies : Combine with commercial antibiotics (e.g., ampicillin) to assess enhanced efficacy .

Advanced Research Questions

Q. How can structural modifications to the pyridin-3-ylmethylidene or benzoic acid moieties alter bioactivity?

  • Methodology :

  • SAR Studies : Replace the pyridine ring with substituted aryl groups (e.g., 4-methoxyphenyl) to enhance lipophilicity and membrane penetration .
  • Carboxylic Acid Derivatives : Convert the benzoic acid to esters or amides to improve bioavailability. For example, methyl ester derivatives show increased solubility in in vitro assays .
  • Thioxo Substitution : Replace sulfur with oxygen to study effects on hydrogen bonding and target binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized Assay Protocols : Control variables like inoculum size, growth medium, and incubation time .
  • Computational Validation : Use molecular docking to compare binding affinities with targets (e.g., E. coli DNA gyrase) and identify outliers .
  • Meta-Analysis : Aggregate data from ≥5 independent studies to calculate weighted mean inhibition values .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
  • Toxicity Screening : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test parameters) .
  • Docking Simulations : Target enzymes like COX-2 or HIV-1 protease to rationalize anti-inflammatory/antiviral activity .

Q. What mechanistic insights exist for the compound’s reaction pathways during synthesis?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates (e.g., Schiff base formation) .
  • Isotopic Labeling : Use 13^{13}C-labeled acetic acid to trace cyclocondensation steps .
  • DFT Calculations : Model transition states to explain regioselectivity in Z-configuration formation .

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